7-(4-Fluorophenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
7-(4-Fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: Known for their high oxidative stability and applications in organic electronics.
Porphyrin-based frameworks: Used in nonlinear optical applications due to their efficient π-conjugation and charge distribution.
Uniqueness
7-(4-Fluorophenyl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one stands out due to its unique combination of a fluorophenyl group and a thiazolo[4,5-b]pyridine core, which imparts distinct electronic properties and potential for diverse applications .
Properties
Molecular Formula |
C18H14FN3OS |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-anilino-7-(4-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H14FN3OS/c19-12-8-6-11(7-9-12)14-10-15(23)21-17-16(14)24-18(22-17)20-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,20,22)(H,21,23) |
InChI Key |
WYDDATYYOZKJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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